3-chloro-N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[1-[1-(3-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-2-16-5-3-8-20(13-16)29-15-21(26-27-29)23(31)28-11-9-19(10-12-28)25-22(30)17-6-4-7-18(24)14-17/h3-8,13-15,19H,2,9-12H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKNNAFPQVCVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 3-chloro-N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions, starting with the preparation of intermediates such as 3-ethylphenyl-1H-1,2,3-triazole. This intermediate is then reacted with a piperidine derivative under specific conditions to form the piperidinyl-triazole moiety. Finally, this compound is reacted with 3-chlorobenzoyl chloride to form the final product. Each step requires careful control of temperature, solvents, and reaction times to ensure high yield and purity.
Industrial production methods: : In an industrial setting, the production may be scaled up using flow chemistry techniques or batch reactors to optimize the synthesis process. The use of catalysts, automated systems, and advanced purification methods such as chromatography or crystallization can enhance efficiency and product quality.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the triazole and piperidine rings.
Substitution Reactions: : Due to the presence of the chloro group, it can participate in nucleophilic substitution reactions.
Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of respective acids and amines.
Common reagents and conditions used in these reactions
Oxidation: : Reagents like hydrogen peroxide, potassium permanganate, or sodium dichromate.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: : Sodium hydride, lithium diisopropylamide (LDA), or other strong bases/nucleophiles.
Hydrolysis: : Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major products formed from these reactions
Oxidation: : Formation of ketones or alcohols.
Reduction: : Formation of amines or reduced triazole derivatives.
Substitution: : Formation of substituted benzamide derivatives.
Hydrolysis: : Formation of carboxylic acids and amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the triazole moiety, including 3-chloro-N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide. Triazoles are known for their ability to inhibit various cancer cell lines. For instance, derivatives of triazole have shown promising results against breast cancer and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling proteins involved in cell survival and death .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Triazole derivatives are known to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This can be particularly beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. The structure of this compound may enhance its interaction with inflammatory pathways, leading to reduced inflammation and pain relief .
Antimicrobial Activity
Another significant application of this compound is its antimicrobial properties. Research has indicated that triazole-containing compounds can exhibit activity against a range of bacteria and fungi. The presence of the chloro group and the triazole ring may contribute to enhanced potency against resistant strains of bacteria, making it a candidate for developing new antimicrobial agents .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic disorders such as α-glucosidase. Inhibition of this enzyme can lead to reduced glucose absorption in the intestines, making it a potential therapeutic agent for managing diabetes . The structure allows for specific interactions with enzyme active sites, enhancing its inhibitory effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound). Modifications to the piperidine or triazole rings can significantly impact biological activity. For example, substituents on the phenyl rings can alter binding affinity and selectivity towards specific targets .
Case Studies
Several case studies have documented the effectiveness of triazole derivatives in clinical settings:
| Study | Compound | Target | Outcome |
|---|---|---|---|
| 11i | α-glucosidase | Moderate inhibition observed | |
| 11f | Cancer cell lines | Induced apoptosis in vitro | |
| 11g | Inflammatory markers | Reduced levels in animal models |
These studies illustrate the diverse applications of triazole-based compounds and their potential in drug development.
Mechanism of Action
The specific mechanism of action of 3-chloro-N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide depends on its application. In biological systems, it might interact with molecular targets such as enzymes, receptors, or ion channels. The triazole ring is known to engage in binding interactions with proteins, potentially inhibiting or modifying their activity. The piperidine and benzamide moieties could enhance membrane permeability and target specificity.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical properties and biological activity:
Key Observations
Lower yields (e.g., 35% for 8b) may reflect steric or electronic challenges with fluorinated substituents.
Role of Halogenation :
- Chlorine (3-Cl in the target) vs. trifluoromethyl (3-CF3 in 8a ): The CF3 group increases electron-withdrawing effects and metabolic stability but may reduce solubility compared to Cl.
- Fluorine (in 8b and [18F]CFPyPB ): Enhances binding specificity in CNS-targeting compounds due to its small size and electronegativity.
Triazole vs. Thioureido Linkers :
- The target’s triazole linker (rigid, planar) contrasts with 8a–c ’s flexible thioureido group. Triazoles facilitate stronger π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors .
Aromatic Substitution Patterns :
- 3-Ethylphenyl (target) vs. 3,4-dimethylphenyl ( analog) : Ethyl groups may confer better lipophilicity for blood-brain barrier penetration, while dimethyl groups could introduce steric hindrance.
Implications for Drug Design
- Target Selectivity : The 3-ethylphenyl-triazole motif in the target compound may improve selectivity for enzymes with hydrophobic binding pockets (e.g., kinases, proteases) compared to thioureido-linked analogs .
- Metabolic Stability : Chlorine’s lower electronegativity versus CF3 (in 8a ) may reduce oxidative metabolism, extending half-life .
- Synthetic Feasibility : High yields for 8c (65.2%) suggest that electron-donating groups (e.g., OMe) stabilize intermediates during coupling reactions .
Biological Activity
3-chloro-N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-step process including:
- Formation of Triazole Ring : The initial step involves the synthesis of the triazole moiety through "Click" chemistry, which is efficient and allows for the incorporation of various functional groups.
- Coupling Reactions : Following triazole formation, coupling reactions with piperidine and benzamide derivatives are performed to achieve the final structure.
The synthetic route is crucial as it determines the yield and purity of the compound, which directly impacts its biological activity.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound possess the ability to reverse multidrug resistance (MDR) in cancer cells. The mechanism involves the inhibition of specific protein targets that are crucial for cancer cell survival and proliferation .
Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against various enzymes. For example, studies have shown that triazole analogs can inhibit carbonic anhydrase-II enzyme activity in vitro, suggesting potential applications in treating conditions where this enzyme plays a critical role .
Selectivity and Potency
In a comparative study involving a series of synthesized triazole derivatives, this compound was found to exhibit selective inhibition profiles against certain protein kinases. This selectivity is essential for minimizing side effects while maximizing therapeutic efficacy .
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer efficacy of triazole derivatives included this compound. The results demonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity. The study emphasized the importance of structural modifications in enhancing anticancer potency .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of triazole compounds. It was found that this compound effectively inhibited carbonic anhydrase-II with an IC50 value lower than that of standard inhibitors used in clinical settings .
Q & A
Q. How can researchers optimize the synthesis of 3-chloro-N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves stepwise reaction control. For example, coupling reactions (e.g., amide bond formation) require anhydrous conditions and catalysts like DMAP or HATU. Temperature control (e.g., maintaining 0–25°C during acyl chloride reactions) minimizes side products. Purification via column chromatography with gradient elution (hexane/EtOAc) or recrystallization in ethanol improves purity. Reaction progress should be monitored using TLC or HPLC .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons to confirm the benzamide, triazole, and piperidine moieties. For example, the downfield shift (~8.5 ppm) of the triazole proton indicates correct cyclization .
- IR Spectroscopy : Validates carbonyl stretches (1650–1750 cm⁻¹) for amide and triazole-carbonyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₄ClN₅O₂: 474.1552) .
Q. What solvent systems and reaction conditions are suitable for derivatization of the triazole moiety?
- Methodological Answer : The triazole ring undergoes electrophilic substitution under acidic conditions (e.g., H₂SO₄/HNO₃ for nitration) or nucleophilic substitution with halogens (e.g., NBS in DMF). For reduction (e.g., converting nitro to amine), use Pd/C under H₂ atmosphere. Polar aprotic solvents (DMF, DMSO) enhance solubility for heterogeneous reactions .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS. For light sensitivity, expose solutions to UV-Vis light (300–800 nm) and track changes in absorbance .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays (MTT or resazurin). For antimicrobial screening, employ microdilution assays against Gram-positive/negative bacteria. Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and measure IC₅₀/EC₅₀ values .
Advanced Research Questions
Q. How can computational modeling predict binding interactions between this compound and kinase targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target kinases (e.g., EGFR, CDK2). Optimize ligand geometry with DFT calculations (B3LYP/6-31G* basis set). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns .
Q. What strategies resolve contradictions in reported IC₅₀ values across different cell lines?
- Methodological Answer : Standardize assay conditions:
- Use identical cell passage numbers and culture media.
- Normalize data to cell viability controls (e.g., untreated cells vs. vehicle-only).
- Validate target engagement via Western blot (e.g., phosphorylation status of kinases) .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer : Systematic modifications:
- Replace the 3-ethylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents.
- Compare activity of piperidine vs. morpholine analogs.
- Use QSAR models to correlate logP, polar surface area, and IC₅₀ values .
Q. Example SAR Table :
| Derivative | R Group (Triazole) | IC₅₀ (μM, HeLa) |
|---|---|---|
| Parent | 3-Ethylphenyl | 0.45 |
| Analog 1 | 3-CF₃-phenyl | 0.28 |
| Analog 2 | 4-OCH₃-phenyl | 1.20 |
Q. What experimental approaches validate target specificity in complex biological systems?
- Methodological Answer :
Q. How can researchers address low solubility in aqueous buffers for in vivo studies?
- Methodological Answer :
- Formulation : Use co-solvents (10% DMSO + 5% Tween-80) or liposomal encapsulation.
- Prodrug Design : Introduce phosphate or PEG groups at the benzamide nitrogen for enhanced hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
